2-(2-(Phenylcarbamoyl)pyrimidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Phenylcarbamoyl)pyrimidin-5-yl)propanoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a phenylcarbamoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylcarbamoyl)pyrimidin-5-yl)propanoic acid typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines such as 1,2-ethanediamine or 1,2-benzenediamine in the presence of polyphosphoric acid . This reaction leads to the formation of new derivatives of heterocyclic systems, including imidazo- and benzoimidazo-pyrido-pyrimidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Phenylcarbamoyl)pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Condensation Reactions: As mentioned, it can react with diamines to form heterocyclic derivatives.
Substitution Reactions: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Polyphosphoric Acid: Used as a condensing agent in the synthesis of heterocyclic derivatives.
Diamines: Such as 1,2-ethanediamine and 1,2-benzenediamine, used in condensation reactions.
Major Products Formed
Imidazo- and Benzoimidazo-pyrido-pyrimidines: These are the major products formed when this compound undergoes condensation with diamines.
Scientific Research Applications
2-(2-(Phenylcarbamoyl)pyrimidin-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of various bioactive heterocyclic compounds, which may have potential therapeutic applications.
Materials Science: The compound’s ability to form stable heterocyclic systems makes it useful in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Indole Derivatives: These compounds also feature a heterocyclic system and have diverse biological activities.
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c1-9(14(19)20)10-7-15-12(16-8-10)13(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)(H,19,20) |
InChI Key |
DJCYBWQYCLQAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.